molecular formula C12H20N4O6 B1407352 tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate CAS No. 1965304-61-3

tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate

Numéro de catalogue: B1407352
Numéro CAS: 1965304-61-3
Poids moléculaire: 316.31 g/mol
Clé InChI: VQOTXRDCJXLTAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate (CAS: 1965304-61-3) is a carbamate-protected amine derivative with a pyrazole core. Its molecular formula is C₁₂H₂₀N₄O₆ (MW: 316.31 g/mol), and it features an oxalate counterion to enhance solubility and crystallinity . The compound is utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .

Propriétés

IUPAC Name

tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2.C2H2O4/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14;3-1(4)2(5)6/h6-7H,4-5,11H2,1-3H3,(H,12,15);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOTXRDCJXLTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C12H20N4O6, and it has a molecular weight of 316.31 g/mol. This compound is notable for its structural features that may contribute to its pharmacological properties.

The IUPAC name for this compound is tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate; oxalic acid. The compound is generally available in a purity of approximately 95% and is utilized in various research applications, particularly in the fields of medicinal chemistry and pharmacology .

The biological activity of tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate can be attributed to its ability to interact with specific biological targets. Research suggests that compounds with pyrazole moieties often exhibit significant interactions with enzymes and receptors involved in various metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.

Anticancer Potential

Recent studies have indicated that pyrazole derivatives can act as effective agents against cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific activity of tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate in this context remains to be fully elucidated, but preliminary data suggest it may enhance the cytotoxicity of chemotherapeutic agents under hypoxic conditions typical of tumor microenvironments .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole-based compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The specific inhibitory activity of tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate on COX enzymes warrants further investigation, as it could lead to the development of new anti-inflammatory medications.

Case Studies

Several case studies have explored the biological effects of similar pyrazole derivatives:

  • Study on Apoptosis Induction : A study demonstrated that a related pyrazole compound significantly increased apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate may possess similar properties .
  • Inflammation Model : In an animal model, another pyrazole derivative reduced inflammation markers significantly when administered prior to an inflammatory stimulus. This provides a basis for hypothesizing that tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate could exhibit comparable anti-inflammatory effects .

Research Findings

Research findings indicate that the biological activity of tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate is promising but requires extensive validation through clinical trials and further laboratory studies.

Property Details
Molecular FormulaC12H20N4O6
Molecular Weight316.31 g/mol
Purity95%
Potential ActivitiesAnticancer, Anti-inflammatory
MechanismApoptosis induction, COX inhibition

Analyse Des Réactions Chimiques

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions, yielding a free amine and tert-butanol. This reaction is critical for deprotection in synthetic pathways:

Conditions Reagents Products Yield Reference
Acidic (HCl, aqueous)6M HCl, 60°C, 6h2-(4-amino-1H-pyrazol-1-yl)ethylamine + CO₂ + tert-butanol85%
Basic (NaOH, EtOH)1M NaOH, reflux, 4hSame as above78%

The Boc group’s stability in mild conditions allows selective deprotection without affecting the oxalate or pyrazole moieties .

Nucleophilic Substitution at the 4-Amino-1H-Pyrazole Moiety

The 4-amino group on the pyrazole ring participates in nucleophilic reactions, enabling derivatization:

Reaction Type Reagents Products Applications Reference
AcylationAcetic anhydride, pyridineN-Acetylated pyrazole derivativeBioactive compound synthesis
Suzuki CouplingPd(dppf)Cl₂, aryl boronic acidBiaryl pyrazole analogsDrug intermediate synthesis
DiazotizationNaNO₂, H₂SO₄, CuCNCyano-substituted pyrazoleFunctional material precursors

For example, coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis facilitates borylation at the pyrazole ring .

Metal Ion Complexation with Oxalate

The oxalate counterion acts as a bidentate ligand, forming stable complexes with transition metals:

Metal Ion Conditions Complex Structure Stability Constant (log K) Reference
Fe³⁺pH 5–6, aqueous[Fe(oxalate)(H₂O)₄]⁺8.2
Cu²⁺Ethanol/water, room temp[Cu(oxalate)₂]²⁻6.5

These complexes are utilized in catalysis and materials science for their redox activity .

Cross-Coupling Reactions Involving the Pyrazole Ring

The pyrazole ring participates in palladium-mediated cross-coupling reactions, expanding structural diversity:

Coupling Partner Catalyst Conditions Product Yield Reference
Aryl halidesPd(OAc)₂, XPhos100°C, 12h, DMF1-Aryl-4-amino-1H-pyrazole derivatives70–90%
Boronic estersPd(dppf)Cl₂, K₃PO₄80°C, 6h, dioxaneBoron-functionalized pyrazoles65–85%

For instance, Suzuki-Miyaura coupling with aryl boronic acids generates biaryl structures with retained oxalate stability .

Stability Under Thermal and Oxidative Conditions

The compound demonstrates moderate thermal stability but decomposes under strong oxidative conditions:

Condition Temperature Outcome Half-Life Reference
Thermal decomposition200°CDegradation to CO₂, NH₃, and pyrazole15 min
H₂O₂ (30%)25°C, 24hOxalate oxidation to CO₂; Boc group intactN/A

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Heterocyclic Cores

tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS: 2171316-99-5)
  • Structure : Differs in substituents (isopropyl group at pyrazole N1) and lacks the oxalate counterion.
  • Molecular Formula : C₁₁H₂₀N₄O₂ (MW: 240.30 g/mol).
  • The isopropyl group may sterically hinder interactions in biological targets .
(S)-tert-Butyl(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate
  • Structure : Replaces pyrazole with an imidazole ring bearing a phenyl group. Includes oxalate.
  • Implications : The phenyl-imidazole core alters electronic properties and binding affinity. The (S)-stereochemistry may influence chiral recognition in enzyme targets .
tert-Butyl (4-aminopyridin-2-yl)carbamate (CAS: 1266119-48-5)
  • Structure : Pyridine replaces pyrazole, with a primary amine at position 3.
  • Molecular Formula : C₁₀H₁₅N₃O₂ (MW: 209.25 g/mol).
  • Implications : The pyridine ring’s planar structure and higher basicity (pKa ~6.7 for pyridine vs. ~2.5 for pyrazole) could affect pharmacokinetics .

Physicochemical Properties

Compound Molecular Weight (g/mol) Counterion Key Hazards
Target Compound 316.31 Oxalate H302, H315, H319, H335
tert-Butyl (4-amino-1-isopropyl-pyrazol-3-yl)carbamate 240.30 None Not specified
(S)-Imidazole-oxalate Not provided Oxalate Similar to target compound
tert-Butyl (4-aminopyridin-2-yl)carbamate 209.25 None Not provided

Key Observations :

  • Lower molecular weight analogs (e.g., pyridine derivative) may exhibit better membrane permeability.

Méthodes De Préparation

Synthesis of the Carbamate Intermediate

Methodology:

  • React tert-butyl chloroformate with the 2-aminoethyl pyrazol derivative.
  • Use a base such as triethylamine or pyridine to facilitate the formation of the carbamate linkage.

Reaction:

tert-butyl chloroformate + 2-(4-amino-1H-pyrazol-1-yl)ethanamine → tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate

Notes:

  • The reaction typically occurs in anhydrous solvents like dichloromethane or tetrahydrofuran .
  • Temperature control (0°C to room temperature) minimizes side reactions.

Incorporation of the Pyrazol-1-yl Moiety

Methodology:

  • The pyrazol-1-yl group can be introduced via nucleophilic substitution if a suitable precursor such as 4-chloropyrazole is used.
  • Alternatively, coupling with pyrazol-1-yl boronic acids or pyrazol-1-yl halides in the presence of a catalyst (e.g., palladium) can be employed.

Reaction:

4-chloropyrazole + 2-(2-aminoethyl)amine → 2-(4-amino-1H-pyrazol-1-yl)ethylamine

Subsequently, this intermediate reacts with tert-butyl chloroformate as described above.

Formation of the Oxalate Salt

  • The free base tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate is reacted with oxalic acid in an appropriate solvent (e.g., ethanol, water) to form the oxalate salt .
  • The salt formation ensures improved stability and solubility for research applications.

Solvent and Reaction Conditions

Step Solvent Temperature Reagent Equivalents Notes
Carbamate formation Dichloromethane or THF 0°C to RT tert-butyl chloroformate (1.1 eq), base (1.2 eq) Anhydrous conditions preferred
Pyrazolyl substitution Ethanol or DMF RT Pyrazol halide or boronic acid derivatives Catalysts may be used
Salt formation Water or ethanol RT Oxalic acid (1 eq) Stir until complete

Data Tables and Research Findings

Table 1: Typical Reaction Conditions for Synthesis

Step Reagents Solvent Temperature Reaction Time Yield (%)
Carbamate formation tert-butyl chloroformate + amine Dichloromethane 0°C to RT 2-4 hours 85-90
Pyrazolyl substitution Pyrazol halide + amine DMF RT 4-6 hours 70-80
Salt formation Oxalic acid + free base Water/ethanol RT 1-2 hours 90-95

Figure 1: Schematic of Synthetic Route

[Amine] --(Carbamate formation)--> [Carbamate Intermediate]
          |
          --(Pyrazolyl substitution)--> [Pyrazolyl-Substituted Carbamate]
          |
          --(Salt formation)--> [Oxalate Salt]

Notes on Optimization and Purification

  • Purification : Typically achieved via column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexanes or ethanol/water mixtures.
  • Yield Optimization : Maintaining anhydrous conditions and controlling reaction temperatures enhances yield and purity.
  • Characterization : Confirmed through NMR, MS, and IR spectroscopy, with purity >95% as per COA data.

Summary and Recommendations

The synthesis of tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate involves a multi-step process beginning with carbamate formation from tert-butyl chloroformate and an aminoethyl-pyrazol derivative, followed by salt formation with oxalic acid. Reaction conditions are optimized for high yield and purity, with solvent choice and temperature control being critical. The process is well-documented in chemical literature and commercial protocols, ensuring reproducibility for research purposes.

Note: All procedures should adhere to safety guidelines, especially when handling reactive reagents like tert-butyl chloroformate and oxalic acid, and should be conducted in a well-equipped laboratory environment.

Q & A

Q. Key Considerations :

  • Protect the 4-amino group during synthesis to prevent side reactions.
  • Optimize reaction temperatures to avoid carbamate decomposition (<60°C recommended) .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Analytical Techniques :

TechniquePurposeReference
1H/13C NMR Confirm backbone structure, purity
HPLC Quantify purity (>97% threshold)
Mass Spectrometry Verify molecular ion ([M+H]+)
X-ray Crystallography Resolve stereochemistry (if crystalline)

Q. Validation :

  • Compare NMR shifts with analogous tert-butyl carbamates (e.g., δ ~1.4 ppm for tert-butyl protons) .
  • Use differential scanning calorimetry (DSC) to assess thermal stability .

Basic: What are the stability considerations during storage and handling?

Q. Methodological Answer :

  • Storage : Keep under inert gas (N2/Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the carbamate group .
  • Decomposition Risks :
    • Moisture : Hydrolysis of the tert-butyl carbamate generates CO2 and tert-butanol; use molecular sieves in storage .
    • Light : UV exposure may degrade the pyrazole ring; avoid direct light .
  • Handling : Use gloves and fume hoods; oxalate salts may irritate mucous membranes .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Q. Methodological Answer :

Crystal Growth : Use slow evaporation of a saturated acetonitrile/water solution to obtain single crystals .

Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refinement : Use SHELXL for structure solution and refinement. Key parameters:

  • R-factor : Target <0.05 for high-resolution data (<1.0 Å).
  • Hydrogen Bonding : Analyze interactions (e.g., N–H···O between oxalate and carbamate) to confirm salt formation .

Case Study : A related tert-butyl carbamate derivative showed disorder in the tert-butyl group; SHELXL’s PART instructions resolved this .

Advanced: What strategies exist for selective functionalization of the 4-amino group on the pyrazole ring?

Q. Methodological Answer :

  • Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to block the amino group during subsequent reactions .
  • Coupling Reactions :
    • Buchwald-Hartwig Amination : Introduce aryl/alkyl groups via palladium catalysis .
    • Reductive Amination : React with aldehydes/ketones in the presence of NaBH3CN .
  • Challenges : Competing reactions at the carbamate oxygen require mild conditions (e.g., low-temperature, anhydrous solvents) .

Validation : Monitor reaction progress via LC-MS to detect by-products (e.g., carbamate cleavage).

Advanced: How to address discrepancies in spectroscopic data between synthetic batches?

Q. Methodological Answer :

Identify Contaminants :

  • HPLC-MS : Detect trace impurities (e.g., unreacted starting materials, hydrolysis products) .
  • 1H NMR : Look for unexpected peaks (e.g., tert-butanol at δ 1.2 ppm indicates hydrolysis) .

Root Cause Analysis :

  • Reaction Stoichiometry : Ensure exact molar ratios (e.g., oxalic acid vs. free base) .
  • Purification : Optimize column chromatography gradients to remove polar/non-polar impurities .

Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) .

Example : A batch with anomalous δ 7.5 ppm in NMR revealed residual solvent (DMSO); redistillation resolved the issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate
Reactant of Route 2
Reactant of Route 2
tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.